4-Acetamidobenzenesulfinic acid

描述

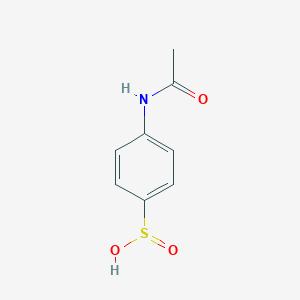

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-acetamidobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQNDKBOOVXRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328580 | |

| Record name | 4-acetamidobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-24-7 | |

| Record name | 4-acetamidobenzenesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Acetylamino)benzenesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Acetamidobenzenesulfinic Acid and Its Salts

Synthesis via Reduction of Sulfonyl Chlorides

The reduction of sulfonyl chlorides to their corresponding sulfinic acids is a fundamental transformation in organosulfur chemistry. google.com This approach is widely employed for the synthesis of a variety of arylsulfinic acids, including 4-acetamidobenzenesulfinic acid.

Reductive Pathway from 4-Acetamidobenzenesulfonyl Chloride Utilizing Sodium Sulfite (B76179) and Sodium Bicarbonate

A well-established and reliable method for the synthesis of this compound involves the reduction of 4-acetamidobenzenesulfonyl chloride with sodium sulfite in an aqueous medium. orgsyn.org The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or sodium hydroxide (B78521), to maintain a slightly alkaline pH. orgsyn.orgnih.gov

The procedure, as detailed in Organic Syntheses, involves treating crude 4-acetamidobenzenesulfonyl chloride with a solution of sodium sulfite in water. orgsyn.org The reaction mixture is shaken for a period to ensure complete reduction. orgsyn.org The use of sodium hydroxide in small portions helps to keep the mixture alkaline. orgsyn.org Upon completion of the reduction, the solution is filtered and then acidified, typically with sulfuric acid, to precipitate the this compound as fine crystals. orgsyn.org This method provides a good yield of the desired product, which can be further purified by recrystallization from hot water if necessary. orgsyn.org

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| 4-Acetamidobenzenesulfonyl Chloride | Sodium Sulfite, Sodium Hydroxide | Water | Shaking, Alkaline pH | This compound | 43-47% |

This table summarizes the key parameters for the synthesis of this compound via the reduction of its sulfonyl chloride with sodium sulfite.

It is noteworthy that the starting material, 4-acetamidobenzenesulfonyl chloride, is itself synthesized from acetanilide (B955) through a chlorosulfonation reaction. prepchem.comscholarsresearchlibrary.comchegg.com This is a crucial preliminary step in this synthetic sequence. The reaction of acetanilide with chlorosulfonic acid yields the desired sulfonyl chloride. prepchem.comscholarsresearchlibrary.com

General Principles and Examples of Sulfonyl Chloride Reduction to Arylsulfinic Acids

The reduction of sulfonyl chlorides to arylsulfinic acids is a versatile reaction with a variety of reducing agents being effective. chez-alice.fr Besides sodium sulfite, other common reducing agents include zinc dust, stannous chloride, and sodium sulfide. google.comchez-alice.fr The choice of reducing agent can depend on the specific substrate and desired reaction conditions. rsc.org

For instance, zinc dust in the presence of sodium carbonate in water has been used for the reduction of p-toluenesulfonyl chloride to its corresponding sodium sulfinate. nih.gov This highlights the broader applicability of metal-based reductions. The general principle involves the transfer of electrons from the reducing agent to the sulfur atom of the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of the sulfinate.

The reaction is often carried out in an aqueous environment, which can be advantageous for its simplicity and the use of inexpensive reagents. rsc.org However, for certain applications where anhydrous conditions are required for subsequent in-situ reactions, non-aqueous reduction methods using zinc have also been developed. rsc.org

Direct Synthesis Routes from Acetanilide Precursors

While the two-step process involving the synthesis and subsequent reduction of 4-acetamidobenzenesulfonyl chloride is common, direct routes from acetanilide are also of interest as they can potentially offer a more streamlined synthesis.

Catalytic Approaches Employing Ionic Liquids and Sulfur Dioxide

Recent research has explored the use of catalytic systems for the direct synthesis of sulfinic acids and their salts. While specific examples for the direct conversion of acetanilide to this compound using ionic liquids and sulfur dioxide were not found in the provided search results, the general principle of using such systems for sulfination reactions is an active area of research. These methods often involve the in-situ generation of a reactive sulfur species that can then react with the aromatic substrate.

Preparation and Isolation of Alkali Metal Salts of this compound

The alkali metal salts of this compound, particularly the sodium salt, are stable, often crystalline solids that are convenient to handle and store. researchgate.net

Synthesis of Sodium 4-Acetamidobenzenesulfinate

The sodium salt of this compound can be readily prepared by neutralizing the free acid with a sodium base, such as sodium hydroxide or sodium carbonate. prepchem.com Alternatively, and more commonly, it is synthesized directly via the reduction of 4-acetamidobenzenesulfonyl chloride. nih.gov

In a typical procedure, the reduction of 4-acetamidobenzenesulfonyl chloride with sodium sulfite in the presence of sodium bicarbonate directly yields the sodium salt of this compound in the aqueous solution. nih.gov After the reaction is complete, the salt can be isolated by cooling and filtration, or by evaporating the solvent. Recrystallization from a suitable solvent like ethanol (B145695) can be employed to obtain the pure sodium salt. nih.gov

The use of disodium (B8443419) hydrogenphosphate as a buffer in the reduction of sulfonyl chlorides with sodium sulfite or sodium bisulfite has also been reported to be a preferable method for preparing sodium sulfinates. google.com This approach can help to control the pH of the reaction mixture and potentially improve yields and purity. google.com

| Reactant | Reducing Agent | Base/Buffer | Solvent | Product |

| 4-Acetamidobenzenesulfonyl Chloride | Sodium Sulfite | Sodium Bicarbonate | Water | Sodium 4-Acetamidobenzenesulfinate |

| 4-Acetamidobenzenesulfonyl Chloride | Sodium Sulfite / Sodium Bisulfite | Disodium Hydrogenphosphate | Water | Sodium 4-Acetamidobenzenesulfinate |

This table outlines common methods for the direct synthesis of Sodium 4-Acetamidobenzenesulfinate.

Reaction Conditions and Reagent Considerations for Salt Formation

The formation of salts of this compound is a critical step, often occurring in situ during its synthesis or as a separate acid-base reaction to yield stable, isolable products. The selection of reagents and reaction conditions is paramount in determining the purity, yield, and crystalline form of the resulting salt.

The most common method for preparing this compound involves the reduction of 4-acetamidobenzenesulfonyl chloride. orgsyn.org This process typically utilizes sodium sulfite as the reducing agent in an aqueous medium. During this reaction, the sodium salt of this compound is formed as an intermediate. The reaction mixture is intentionally kept slightly alkaline through the addition of a sodium hydroxide solution. This not only facilitates the reaction but also ensures the formation of the more stable sodium sulfinate salt in the solution. orgsyn.org

The general principle of salt formation involves the reaction of the acidic proton of the sulfinic acid group (-SO₂H) with a suitable base. The choice of base dictates the cation of the resulting salt. While the in-situ formation of the sodium salt is well-documented, the preparation of other salts can be achieved by reacting the isolated this compound with the desired base.

Key considerations for the formation of 4-acetamidobenzenesulfinate salts include the stoichiometry of the reactants, the choice of solvent, reaction temperature, and the method of isolation. For instance, the reaction of this compound with a strong base like potassium hydroxide would be expected to proceed readily in an aqueous or alcoholic solvent. The resulting potassium 4-acetamidobenzenesulfinate could then be isolated by evaporation of the solvent or by precipitation.

Similarly, the formation of salts with divalent cations, such as calcium, would require careful control of the stoichiometry, typically a 2:1 molar ratio of the sulfinic acid to the calcium base (e.g., calcium hydroxide). The solubility of the resulting salt in the reaction medium will also be a critical factor in its isolation.

For the formation of ammonium (B1175870) or amine salts, the reaction of this compound with ammonia (B1221849) or a primary/secondary amine in a suitable solvent would be the standard approach. The volatility of the base (in the case of ammonia) and the nature of the solvent will influence the reaction conditions and the work-up procedure.

Detailed research findings on the specific reaction conditions for the formation of various salts of this compound are summarized in the following table.

Table 1: Reaction Conditions for the Formation of 4-Acetamidobenzenesulfinate Salts

| Cation | Base | Reducing Agent (for in-situ formation) | Solvent | Temperature (°C) | Reaction Time | Observations |

| Sodium (Na⁺) | Sodium Hydroxide | Sodium Sulfite (Na₂SO₃·7H₂O) | Water | Room Temperature | 2 hours | The reaction mixture is kept slightly alkaline. The sodium salt is formed in solution prior to acidification to the free acid. orgsyn.org |

Further research is required to populate this table with data for other cations.

Table 2: Reagent Considerations for Salt Formation

| Reagent Type | Examples | Role in Reaction | Considerations |

| Reducing Agent | Sodium Sulfite (Na₂SO₃) orgsyn.org | Reduces the sulfonyl chloride to a sulfinate. | The use of crystallized sodium sulfite (Na₂SO₃·7H₂O) has been reported. orgsyn.org |

| Alkali | Sodium Hydroxide (NaOH) orgsyn.org | Maintains an alkaline pH to facilitate the reduction and form the sodium salt. | Added in small portions to control the pH of the reaction mixture. orgsyn.org |

| Acid (for liberation of free acid) | Sulfuric Acid (H₂SO₄) orgsyn.org | Acidifies the solution of the sodium salt to precipitate the free sulfinic acid. | Slow addition is recommended to obtain fine crystals of the product. orgsyn.org |

| Starting Material | 4-Acetamidobenzenesulfonyl chloride | The precursor that is reduced to form the sulfinic acid/sulfinate. | Can be prepared by the reaction of acetanilide with chlorosulfonic acid. orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of 4 Acetamidobenzenesulfinic Acid

Oxidation-Reduction Chemistry of the Sulfinic Acid Moiety

The sulfur atom in the sulfinic acid group is in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

The sulfinic acid group can be readily oxidized to the more stable sulfonic acid. This overoxidation is a common fate for sulfinic acids. In the case of 4-acetamidobenzenesulfinic acid, oxidation leads to the formation of 4-acetamidobenzenesulfonic acid. scbt.com This conversion represents a two-electron oxidation of the sulfur atom. Various oxidizing agents, such as hydrogen peroxide or permanganate, can facilitate this transformation. organic-chemistry.org

The formation of sulfones from sulfinic acids typically proceeds via reaction of the corresponding sulfinate salt (the conjugate base) with an electrophile, such as an alkyl halide, rather than direct oxidation of the sulfinic acid itself. In this process, the sulfinate acts as a nucleophile.

Nucleophilic and Electrophilic Transformations

The sulfinic acid group and its corresponding sulfinate anion are effective nucleophiles, with the sulfur atom being the primary nucleophilic center.

This compound, particularly in its deprotonated sulfinate form, can act as a potent sulfur nucleophile in reactions with alkyl halides. libretexts.org This reaction is a classic example of nucleophilic substitution, typically proceeding via an Sₙ2 mechanism for primary and secondary alkyl halides. masterorganicchemistry.com The sulfur atom of the sulfinate attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. libretexts.org This process results in the formation of a new carbon-sulfur bond, yielding an alkyl aryl sulfone. The versatility of this reaction allows for the synthesis of a wide array of sulfonyl compounds by varying the structure of the alkyl halide. masterorganicchemistry.com

The nucleophilic character of sulfinic acids enables their addition to electron-deficient unsaturated systems, such as α,β-unsaturated carbonyl compounds, in a process known as a conjugate or Michael addition.

A notable application of this compound is its participation in a facile and efficient tandem reaction with enynones to produce highly substituted furans. acs.orgnih.gov This reaction proceeds without the need for any catalyst or additive and can be conducted in water, an environmentally benign solvent. acs.org In a specific example, the reaction of this compound with 1,3-diphenyl-2-(3-phenylprop-2-yn-1-ylidene)propane-1,3-dione resulted in the corresponding multisubstituted furan (B31954) product in an 82% yield. acs.org This transformation demonstrates the utility of the sulfinic acid as a key reagent in the construction of complex heterocyclic frameworks. acs.orgresearchgate.net

Mechanistic investigations into the tandem reaction between sulfinic acids and enynones have shed light on the underlying process. Control experiments suggest that the formation of substituted furans primarily occurs via an O₂-oxidative single-electron-transfer (SET) radical procedure. acs.orgnih.gov This pathway is favored over a direct nucleophilic addition mechanism. Further isotopic labeling studies indicated that the hydrogen atom at the α-position of the sulfonyl group in the final furan product is sourced from either water or the sulfinic acid itself. acs.org The involvement of molecular oxygen as an oxidant in this single-electron-transfer process is a key feature of this transformation. acs.orgnih.gov

Addition Reactions to Unsaturated Systems

Tandem Reactions with Enynones for the Synthesis of Multisubstituted Furans

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic parameters for the reaction pathways of this compound are not extensively documented in publicly available literature. However, insights into its reactivity can be inferred from studies on its synthesis and participation in various chemical transformations. The formation of this compound and its subsequent reactions are influenced by factors such as the nature of the solvent, the catalyst employed, and the reaction temperature.

One of the key synthetic routes to this compound involves the sulfination of acetanilide (B955). In a notable study, the Friedel-Crafts sulfination of acetanilide with sulfur dioxide was effectively catalyzed by liquid coordination complexes (LCCs) of aluminum chloride (AlCl₃) and acetamide. researchgate.net This method demonstrated high conversion and selectivity under optimized conditions. While specific rate constants and activation energies for this reaction are not provided, the reaction conditions offer qualitative insights into its kinetics. The optimal result, achieving nearly 100% conversion of acetanilide and 94.07% selectivity to this compound, was obtained within 60 minutes, indicating a reasonably fast reaction rate under the specified catalytic conditions. researchgate.net

The reaction conditions for this catalytic sulfination are summarized in the table below.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Value |

|---|---|

| Catalyst | Acetamide-AlCl₃ based Liquid Coordination Complex |

| Molar Ratio (Acetamide:AlCl₃) | 0.65 |

| Reactant | Acetanilide |

| Reagent | Sulfur Dioxide |

| Conversion of Acetanilide | ~100% |

| Selectivity to this compound | 94.07% |

Furthermore, an "extra-thermodynamic approach" has been mentioned in the context of understanding structure-activity relationships of related bis(4-aminophenyl) sulfones, which are synthesized from precursors like this compound. lookchem.com This suggests that thermodynamic properties play a crucial role in the biological activity of its derivatives, although specific thermodynamic data for the reaction pathways of the parent compound remains elusive.

Mechanistic Elucidation Through Advanced Spectroscopic Techniques

The investigation of reaction mechanisms involving this compound has benefited from the application of advanced spectroscopic techniques. These methods provide valuable information on the structural transformations and intermediate species formed during chemical reactions.

Raman spectroscopy has proven to be a powerful tool for elucidating the reaction mechanism of the synthesis of this compound. researchgate.net In the aforementioned study on the sulfination of acetanilide using AlCl₃-based liquid coordination complexes, a plausible reaction mechanism was proposed based on investigations using Raman spectra. researchgate.net

While the detailed spectra and their assignments are part of the proprietary research, the study indicates that Raman spectroscopy was instrumental in identifying key species and their interactions within the catalytic system. Raman spectroscopy is particularly well-suited for studying such systems due to its ability to probe vibrational modes of molecules, providing a fingerprint of the chemical bonds present and their environment.

In a broader context, Raman spectroscopy has been effectively used to study the behavior of related sulfonic acids. For instance, FT-Raman spectroscopy has been employed to analyze the dissociation of benzenesulfonic acid and 4-toluenesulfonic acid in dimethylsulfoxide. nih.gov By analyzing the Raman acid complex band, researchers were able to determine the degree of acid dissociation and study the interactions between the acid and the solvent molecules. nih.gov Such studies on analogous compounds highlight the potential and methodology of using Raman spectroscopy to understand the behavior of sulfinic acids like this compound in solution.

The application of Raman spectroscopy in monitoring chemical reactions is a rapidly growing field, offering non-destructive, real-time analysis of reaction progress and intermediate formation. This technique's sensitivity to changes in molecular structure makes it an invaluable asset in the mechanistic elucidation of complex organic transformations.

Synthetic Applications of 4 Acetamidobenzenesulfinic Acid in Complex Molecule Construction

Utility as a Versatile Reagent for Carbon-Sulfur Bond Formation

The primary utility of 4-acetamidobenzenesulfinic acid in synthesis lies in its capacity to act as a nucleophile for the formation of carbon-sulfur (C-S) bonds. The sulfinate moiety, [FORMULA: -SO₂H], is a key functional group that can react with electrophilic carbon centers to create sulfones. Sulfones are an important class of organosulfur compounds characterized by a sulfur atom connected to two oxygen atoms and two carbon atoms.

A significant example of this application is the reaction of this compound with chloroethanol. In this process, the sulfinate group attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable C-S bond. This reaction directly yields 4-(2-hydroxyethyl sulfone)acetanilide, demonstrating the role of the sulfinic acid in constructing a specific sulfone structure. This type of reaction is fundamental in building more complex molecules where a sulfonyl bridge is required.

Role in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—is a vast and critical area of organic chemistry. nii.ac.jp These compounds are often the core scaffolds of pharmaceuticals, agrochemicals, and materials. nii.ac.jpmdpi.com While sulfonyl-containing compounds can be incorporated into heterocyclic systems, the direct use of this compound as a primary building block for constructing the core ring of various heterocyclic families is not widely documented in surveyed chemical literature.

Furan (B31954) derivatives are a vital class of five-membered aromatic heterocycles found in numerous natural products and serve as versatile intermediates in organic synthesis. nih.govresearchgate.net The development of efficient methods for preparing polysubstituted furans is an ongoing area of research, with established routes including the Paal–Knorr and Feist–Benary syntheses, as well as modern methods involving the annulation of alkynes. nih.gov However, a direct contribution or role of this compound in the synthesis of multisubstituted furans is not described in the reviewed scientific literature. Existing methodologies for furan synthesis typically rely on different precursors and catalytic systems. nii.ac.jpresearchgate.netnih.gov

Application in the Preparation of Advanced Organic Intermediates

Beyond its fundamental role in C-S bond formation, this compound serves as a precursor for the synthesis of more advanced and functionally specialized organic intermediates. These intermediates are not the final product but are crucial stepping stones in multi-step synthetic pathways.

A notable application of this compound is in the two-step synthesis of 4-(2-hydroxyethyl sulfone)acetanilide. nih.gov This compound is a valuable intermediate, particularly in the dye industry. The synthesis begins with the preparation of this compound itself from 4-acetamidobenzenesulfonyl chloride. nih.gov

The subsequent and key step involves the reaction of this compound with chloroethanol in an aqueous medium. nih.gov By carefully controlling the pH and temperature, a high yield of the desired sulfone intermediate can be achieved. This method is noted for its simple operation, high product purity, and industrial scalability. nih.gov

Table 1: Reaction Parameters for the Synthesis of 4-(2-Hydroxyethyl Sulfone)acetanilide

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | This compound | nih.gov |

| Reagent | Chloroethanol | nih.gov |

| Solvent | Water | nih.gov |

| pH | 7.5 - 8.0 | nih.gov |

| Temperature | 96 - 100 °C | nih.gov |

| Reaction Time | 8 - 10 hours | nih.gov |

| Product Yield | > 90% | nih.gov |

| Product Purity (HPLC) | > 99% | nih.gov |

Cyanine (B1664457) dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. nih.gov They are notable for their strong and often sharp absorption and fluorescence properties, making them indispensable in applications such as photography, biomedical imaging, and as fluorescent probes. nih.govnih.govresearchgate.net The synthesis of cyanine dyes typically involves the condensation of two heterocyclic precursors. mdpi.comnih.gov While sulfonated cyanine dyes are common, designed to improve water solubility, the specific involvement of this compound as a starting material or key intermediate in the synthesis of the core cyanine structure is not detailed in the surveyed literature. nih.gov

Advanced Research Perspectives and Future Directions in 4 Acetamidobenzenesulfinic Acid Chemistry

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental work. For 4-acetamidobenzenesulfinic acid, these approaches can provide invaluable insights into its fundamental properties and reactivity.

While specific computational studies on this compound are not extensively documented, the groundwork has been laid by research on analogous compounds. Future theoretical investigations are anticipated to focus on several key areas. Density Functional Theory (DFT) and its dispersion-corrected variants (DFT-D) can be employed to elucidate the structural and chemical properties of the molecule and its potential dimers or aggregates. aalto.fi Such studies would be crucial in understanding the non-covalent interactions that govern its crystal packing and behavior in solution.

Furthermore, computational studies can predict the reactivity of this compound. For instance, kinetic investigations into the addition reaction of substituted benzenesulfinic acids with N-phenylmaleimide have suggested a nucleophilic attack of the sulfur atom on a carbon-carbon double bond as the rate-determining step. oup.com Future computational models could simulate this and other reactions, providing detailed mechanistic insights and helping to predict the outcomes of novel synthetic strategies.

Table 1: Potential Computational Research Areas for this compound

| Research Area | Computational Method | Potential Insights |

| Electronic Structure | Density Functional Theory (DFT) | Electron distribution, orbital energies, reactivity indices. |

| Conformational Analysis | Molecular Mechanics (MM), DFT | Identification of stable conformers, rotational energy barriers. |

| Reaction Mechanisms | Transition State Theory, DFT | Elucidation of reaction pathways, prediction of reaction rates. |

| Solvation Effects | Polarizable Continuum Models (PCM) | Understanding behavior in different solvents. |

Development of Novel Synthetic Strategies and Methodologies

While established methods for synthesizing this compound exist, such as the reduction of p-acetamidobenzenesulfonyl chloride, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic routes. orgsyn.org Future research in this area will likely align with the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve atom economy.

One promising avenue is the exploration of catalytic methods. For instance, the use of transition metal catalysts could enable novel cross-coupling reactions to introduce the sulfinic acid moiety onto the aromatic ring with high selectivity and under mild conditions. Drawing parallels from the synthesis of related compounds, rhodium-catalyzed desulfinative coupling of benzenesulfinic acid sodium salt with aldehydes to form ketones showcases the potential for innovative bond-forming strategies. sigmaaldrich.com

Moreover, the development of one-pot syntheses that combine multiple reaction steps without the need for intermediate purification would significantly enhance the efficiency of producing this compound and its derivatives. Research into greener reaction media, such as water or bio-based solvents, will also be a key focus, moving away from traditional volatile organic compounds.

Exploration of Emerging Derivatizations for Functional Material Development

The true potential of this compound may lie in its use as a building block for advanced functional materials. The presence of three distinct functional groups—the sulfinic acid, the acetamido group, and the aromatic ring—offers a rich platform for derivatization and polymerization.

Future research is expected to explore the synthesis of polymers incorporating the this compound motif. For example, by modifying the compound to include a polymerizable group, it could be incorporated into the backbone or as a pendant group in polymers. Such materials could exhibit interesting properties, such as high thermal stability, specific electronic characteristics, or the ability to conduct protons. Research on polysulfones with pendant 4-methylbenzenesulfonic acid groups has demonstrated their potential as proton-conducting membranes for fuel cells, suggesting a similar path for derivatives of this compound. iiste.org

Another exciting direction is the development of conductive polymers. Polythiophenes with sulfonic acid side chains have shown enhanced electrical conductivity due to a self-doping mechanism. chemrxiv.org By designing and synthesizing novel monomers based on this compound, it may be possible to create new classes of conductive polymers with tailored properties for applications in organic electronics, such as sensors, displays, and solar cells. The synthesis of polyamides from muconic acid and sulfonated diamines also points towards the feasibility of creating functional polymers from sulfonic acid-containing monomers. mdpi.com

Table 2: Potential Functional Material Applications of this compound Derivatives

| Material Type | Potential Application | Rationale |

| Proton-Conducting Polymers | Fuel Cell Membranes | The sulfonic acid group can facilitate proton transport. |

| Conductive Polymers | Organic Electronics, Sensors | The aromatic and sulfur-containing structure can be tailored for conductivity. |

| High-Performance Polymers | Aerospace, Automotive | The aromatic structure suggests high thermal and mechanical stability. |

| Functional Dyes | pH Indicators, Optical Materials | The chromophoric nature of the aromatic system can be modified. |

Interdisciplinary Research Opportunities in Advanced Organic Chemistry

The unique chemical nature of this compound opens up numerous opportunities for interdisciplinary research, bridging advanced organic chemistry with materials science, catalysis, and chemical biology.

In the realm of catalysis, derivatives of this compound could be explored as novel organocatalysts. The combination of a Brønsted acidic sulfinic acid group and a hydrogen-bonding acetamido group could enable cooperative catalysis for a variety of organic transformations. The use of cyanoacetic acid as a Brønsted acid catalyst in the Biginelli reaction highlights the potential for organic acids to drive complex reactions. researchgate.net

Furthermore, the development of functionalized ruthenium olefin-metathesis catalysts for interdisciplinary studies points to the broader trend of integrating organic molecules into complex biological and material systems. mdpi.com Derivatives of this compound could be designed to act as ligands for metal catalysts, tuning their reactivity and selectivity.

The exploration of this compound and its derivatives in the context of "green chemistry" provides a platform for developing environmentally benign synthetic methods. sphinxsai.comimist.ma This aligns with the global push for sustainable chemical manufacturing and presents a significant area for future academic and industrial research.

常见问题

Q. What are the fundamental steps for synthesizing 4-Acetamidobenzenesulfinic acid, and how are intermediates characterized?

The synthesis typically involves sulfonation of acetanilide using concentrated sulfuric acid, followed by reduction of the sulfonic acid group to the sulfinic acid stage using agents like sodium bisulfite. Key intermediates (e.g., 4-acetamidobenzenesulfonyl chloride) are purified via recrystallization or column chromatography. Characterization employs melting point analysis, FT-IR for functional groups (e.g., sulfinic acid S=O stretch at ~1040 cm⁻¹), and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Strict adherence to chemical hygiene is required:

- Use fume hoods for volatile steps (e.g., sulfonation).

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store separately from oxidizing agents and acids, following inorganic/organic segregation guidelines . Emergency protocols (e.g., eye wash stations, spill kits) must be accessible, and hazardous waste disposal procedures should comply with institutional regulations .

Q. How is this compound analyzed for purity and structural confirmation?

Basic purity assessment uses thin-layer chromatography (TLC) with silica gel plates (e.g., chloroform:methanol 9:1). Structural confirmation relies on -NMR (e.g., acetamido proton at δ ~2.1 ppm) and LC-MS for molecular ion detection (theoretical [M+H]⁺ = 215.06). Quantitative analysis may employ HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Systematic optimization involves:

- DoE (Design of Experiments): Varying temperature (50–80°C), sulfonation time (2–6 hrs), and reductant stoichiometry (1.2–2.0 eq NaHSO₃).

- Kinetic monitoring: In-situ FT-IR tracks sulfonic acid intermediate conversion.

- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction extraction. Yields >75% are achievable with rigorous exclusion of moisture to prevent sulfinic acid oxidation .

Q. What advanced spectroscopic techniques resolve ambiguities in the structural elucidation of this compound derivatives?

- 2D NMR (COSY, HSQC): Assigns coupling between acetamido NH and aromatic protons, confirming substituent positions.

- X-ray crystallography: Resolves crystal packing and bond angles (e.g., orthorhombic P2₁2₁2₁ symmetry observed in derivatives, with a = 5.1649 Å, b = 14.724 Å) .

- Isotopic labeling (¹³C, ¹⁵N): Tracks metabolic incorporation in biological studies using labeled precursors (e.g., ¹³C-acetamido groups analyzed via LC-MS/MS) .

Q. How should researchers address contradictions in spectral data when characterizing novel sulfinic acid derivatives?

- Reproducibility checks: Verify synthesis consistency across batches.

- Computational validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets).

- Alternative ionization methods: Use MALDI-TOF for high-mass accuracy in complex matrices. Discrepancies often arise from tautomerism or solvent effects, requiring controlled experiments (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What role does this compound play in studying enzyme inhibition or metabolic pathways?

The compound serves as a precursor for sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase. Isotope-labeled variants (e.g., ¹⁵N-acetamido) enable tracing in metabolic flux analysis. Recent studies highlight its use in probing sulfinic acid redox biology, where it modulates thiol-dependent antioxidant pathways .

Methodological Considerations

Q. How to design experiments assessing the stability of this compound under physiological conditions?

- pH stability profiling: Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.

- Oxidative stress tests: Expose to H₂O₂ or glutathione to simulate cellular redox environments.

- LC-MS/MS quantification: Detect degradation products (e.g., sulfonic acid derivatives) with MRM transitions .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Non-linear regression: Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests: Compare treatment groups in cell viability assays (e.g., MTT).

- Cluster analysis: Identify outliers in high-throughput screening datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。